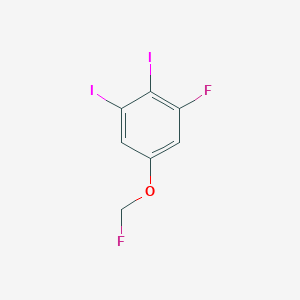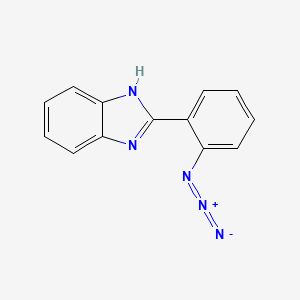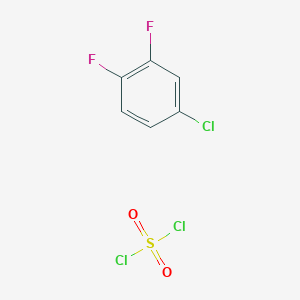
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one is an organohalogen compound that features bromine, chlorine, and iodine atoms within its molecular structure
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the desired halogen atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms, which are good leaving groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include nucleophiles such as hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceutical compounds.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-chloropropane: This compound also contains bromine and chlorine atoms but lacks the iodine atom, making it less versatile in certain reactions.
1,2-Dibromo-3-chloropropane: This compound contains two bromine atoms and one chlorine atom, making it more reactive in certain substitution reactions.
Propiedades
Fórmula molecular |
C10H9BrClIO |
|---|---|
Peso molecular |
387.44 g/mol |
Nombre IUPAC |
1-bromo-3-[2-(chloromethyl)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-6H2 |
Clave InChI |
FMHPZCBBOMTXKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CCl)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















